o-Toluic acid, 4-nitrophenyl ester

Catalog No.
S1625853
CAS No.
M.F
C14H11NO4
M. Wt
257.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Toluic acid, 4-nitrophenyl ester

Product Name

o-Toluic acid, 4-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) 2-methylbenzoate

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3

InChI Key

GCPPQGAWBTYPFF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

o-Toluic acid, 4-nitrophenyl ester (also known as 4-nitrophenyl 2-methylbenzoate) is a specialized active ester utilized primarily in physical organic chemistry and synthetic methodology [1]. Characterized by an electron-withdrawing para-nitro group on the phenoxy leaving group and an ortho-methyl group on the benzoate moiety, this compound serves as a sterically hindered acylating agent [1]. In laboratory and industrial procurement, it is prioritized over unhindered benzoates when researchers require a controlled, slower rate of nucleophilic acyl substitution or a structurally defined precursor for the synthesis of advanced pharmaceutical intermediates [1].

Substituting 4-nitrophenyl 2-methylbenzoate with more common active esters, such as 4-nitrophenyl benzoate or 4-nitrophenyl 4-methylbenzoate, fundamentally alters the reaction kinetics of the system [1]. The ortho-methyl group introduces significant steric bulk directly adjacent to the electrophilic carbonyl carbon, drastically reducing the rate of nucleophilic attack [1]. Furthermore, substituting it with 4-nitrophenyl 2-methoxybenzoate introduces unwanted neighboring group participation, where intramolecular hydrogen bonding artificially accelerates the reaction [2]. Buyers must procure the exact 2-methyl isomer to ensure a strictly sterically-controlled, unaccelerated baseline in kinetic assays and selective acylation workflows[1].

Steric Attenuation of Aminolysis Reactivity

Kinetic studies of nucleophilic displacement demonstrate that 4-nitrophenyl 2-methylbenzoate exhibits significantly reduced reactivity due to ortho-steric hindrance [1]. In reactions with piperidine in acetonitrile, the ortho-methyl isomer is approximately 7 times less reactive than its para-methyl counterpart, 4-nitrophenyl 4-methylbenzoate [1]. This quantitative reduction confirms the steric shielding effect of the 2-methyl group on the acyl carbon, preventing rapid nucleophilic attack [1].

Evidence DimensionSecond-order rate constant (kN) for aminolysis
Target Compound Data~7-fold lower reactivity
Comparator Or Baseline4-nitrophenyl 4-methylbenzoate (p-toluate)
Quantified Difference7 times less reactive
ConditionsReaction with piperidine in acetonitrile at 25.0 °C

Procuring the ortho-methyl isomer is critical for synthetic workflows requiring a slower, sterically controlled active ester for selective acylation, preventing the rapid over-reaction typical of the para-isomer.

Isolation of Steric Effects from Neighboring Group Participation

When compared to 4-nitrophenyl 2-methoxybenzoate, 4-nitrophenyl 2-methylbenzoate shows a significant decrease in reactivity during nucleophilic substitution with cyclic secondary amines [1]. The 2-methoxy analog accelerates the reaction by forming a highly stabilized six-membered cyclic intermediate via intramolecular hydrogen bonding[1]. The 2-methyl group provides similar steric bulk but entirely lacks this H-bond acceptor capability, resulting in a strictly sterically-governed baseline reaction rate [1].

Evidence DimensionAminolysis mechanism and intermediate stabilization
Target Compound DataUnaccelerated, sterically hindered reaction pathway
Comparator Or Baseline4-nitrophenyl 2-methoxybenzoate (H-bond accelerated)
Quantified DifferenceSignificant decrease in reactivity due to lack of H-bond stabilization
ConditionsNucleophilic substitution with cyclic secondary amines in acetonitrile

Buyers investigating neighboring group participation must select the 2-methylbenzoate as a strict steric baseline that lacks the H-bond acceptor capability of the 2-methoxy analog.

Solid-State Conformational Flexibility for Material Design

Crystallographic analysis of 4-nitrophenyl 2-methylbenzoate reveals that it crystallizes with two independent molecules in the asymmetric unit [1]. The primary difference between these molecules is the dihedral angle between the benzoate and nitrophenyl aromatic rings, which measure 36.99° and 55.04° [1]. In contrast, the nitro groups remain strictly coplanar with the attached phenyl rings, exhibiting torsion angles of −1.9° and 1.0°[1]. This demonstrates the conformational flexibility of the ester linkage under the steric influence of the ortho-methyl group [1].

Evidence DimensionDihedral angle between aromatic rings
Target Compound Data36.99° and 55.04° in the asymmetric unit
Comparator Or BaselineNitro group coplanarity (torsion angles near 0°)
Quantified Difference~18° variation in inter-ring dihedral angle within the same crystal lattice
ConditionsSingle-crystal X-ray diffraction at standard conditions

Procurement of this specific crystalline ester provides material scientists with a structurally characterized precursor exhibiting defined inter-ring dihedral flexibility, crucial for designing predictable solid-state materials.

Controlled Selective Acylation in Organic Synthesis

Leveraging its 7-fold lower reactivity compared to para-methyl isomers, this compound is utilized for selectively acylating highly nucleophilic primary amines in the presence of secondary amines, preventing over-reaction[1].

Kinetic Benchmarking of Active Esters

Serves as the definitive sterically hindered, non-H-bonding baseline for physical organic chemists studying the mechanisms of nucleophilic acyl substitution and the alpha-effect [1].

Precursor for Azoxy Compounds and Pharmaceutical Intermediates

The para-nitro group can be selectively reduced to an amino group, providing a versatile intermediate for synthesizing biologically active analgesic and anti-inflammatory compounds while retaining the sterically protected ester linkage[2].

XLogP3

4.1

Dates

Last modified: 07-18-2023

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